5-(Pyridazin-3-yl)nicotinic acid is a chemical compound that combines the structural features of pyridazine and nicotinic acid. It belongs to the class of organic compounds known as heterocycles, specifically those containing nitrogen in their ring structures. This compound has garnered interest due to its potential pharmacological applications and its role in synthetic organic chemistry.
The compound can be synthesized through various chemical processes, which often involve the modification of existing pyridine or pyridazine derivatives. The specific methods of synthesis can yield different derivatives, leading to variations in biological activity and chemical properties.
5-(Pyridazin-3-yl)nicotinic acid is classified under:
The synthesis of 5-(Pyridazin-3-yl)nicotinic acid can be achieved through several methods, including:
For instance, one method may involve the use of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds between the carboxylic acid group of nicotinic acid and an amine derived from pyridazine. Reaction conditions typically require careful control of temperature and pH to optimize yield and minimize by-products.
The molecular formula for 5-(Pyridazin-3-yl)nicotinic acid can be represented as . The compound features:
Key structural data includes:
5-(Pyridazin-3-yl)nicotinic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by the presence of both electron-withdrawing (the carboxylic acid) and electron-donating (the pyridine nitrogen) groups, allowing for diverse synthetic pathways.
The pharmacological activity of 5-(Pyridazin-3-yl)nicotinic acid may involve interaction with specific receptors in biological systems, particularly those related to neurotransmission. Its mechanism could include:
Research indicates that compounds with similar structures exhibit varying degrees of activity at these receptors, suggesting that 5-(Pyridazin-3-yl)nicotinic acid may also possess significant biological effects.
5-(Pyridazin-3-yl)nicotinic acid has potential applications in various fields:
The strategic fusion of pyridazine and pyridine rings in 5-(pyridazin-3-yl)nicotinic acid creates a bicyclic heterocyclic scaffold with optimized physicochemical properties for drug-target interactions. Pyridazine’s high dipole moment (4.22 D) enhances π-π stacking capabilities, while adjacent nitrogen atoms facilitate dual hydrogen-bonding interactions critical for binding affinity. In contrast, pyridine contributes to planar geometry and metabolic stability. This hybridization leverages the complementary electronic profiles of both rings: pyridazine’s electron-deficient nature increases reactivity at the C-3 and C-6 positions, while the pyridine ring’s basicity (pKa ~5.2) supports protonation-dependent target engagement [1] [8].
The 3,5-bipyridyl topology positions the carboxylic acid group ortho to the pyridazine linkage, creating a rigid conformation that minimizes entropic penalties upon protein binding. This design mirrors successful FDA-approved agents like relugolix and deucravacitinib, where pyridazine rings improve solubility (cLogP = −0.51) and reduce hERG channel affinity compared to phenyl-based analogs [1] [9].
Table 1: Physicochemical Properties of Key Heterocycles
Heterocycle | Dipole Moment (D) | cLogP | Hydrogen-Bond Acceptors | TPSA (Ų) |
---|---|---|---|---|
Pyridazine | 4.22 | -0.51 | 2 | 25.8 |
Pyridine | 2.22 | 0.84 | 1 | 12.9 |
Benzene | 0 | 2.18 | 0 | 0 |
Pyrimidine | 2.33 | 0.26 | 2 | 25.8 |
Data derived from comparative analyses of azine rings [1] [8].
The carboxylic acid group in 5-(pyridazin-3-yl)nicotinic acid serves as a bioisostere for phosphate or tetrazole moieties, balancing ionization and membrane permeability. Unlike traditional nicotinic acid derivatives, this design avoids metabolic liabilities (e.g., glucuronidation) while maintaining pKa values (~3.0–4.5) conducive to salt-bridge formation with lysine/arginine residues in enzymatic pockets. Bioisosteric replacement strategies prioritize:
Notably, tetrazole bioisosteres introduce synthetic complexity and potential toxicity (e.g., genotoxicity risks), making carboxylic acid a pragmatically safer choice for central nervous system (CNS)-targeted agents [10].
Table 2: Bioisosteric Performance Metrics
Bioisostere | Relative Potency | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
Carboxylic acid | 1.0 (reference) | 8.5 | >120 |
Tetrazole | 1.2–3.0 | 3.1 | 90 |
Acylsulfonamide | 0.8 | 1.9 | 60 |
Comparative data from angiotensin II and HCV NS3 protease inhibitors [2] [10].
Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal that 5-(pyridazin-3-yl)nicotinic acid adopts a near-coplanar conformation (dihedral angle = 8.5°), facilitating deep insertion into enzymatic binding clefts. Molecular electrostatic potential (MEP) maps highlight two high-affinity regions:
Docking studies against acetylcholinesterase (AChE) demonstrate key interactions:
Molecular dynamics simulations (100 ns) confirm complex stability (RMSD < 1.8 Å), with binding free energies (ΔG) of −10.21 kcal/mol for AChE and −13.84 kcal/mol for butyrylcholinesterase (BuChE), outperforming rivastigmine [9].
SAR analysis identifies critical modifications that enhance target affinity while preserving metabolic stability:1. Pyridazine substitution:- C-6 methyl groups increase logD (+0.4) but reduce AChE inhibition (IC50 shift from 0.26 µM to 1.8 µM) due to steric clash.- Electron-withdrawing groups (e.g., Cl) at C-4 improve dipole moment (4.8 D) and π-stacking but risk CYP450 inhibition [1] [8].2. Carboxylic acid bioisosteres:- Amide derivatives diminish BuChE affinity (ΔIC50 = +4.2 µM) due to lost ionization.- Ester prodrugs restore bioavailability (Cmax +40%) but require enzymatic activation [6].3. Heterocycle spacing:- Direct pyridazine-pyridine linkage maximizes rigidity (rotatable bonds = 2).- Methylene spacers increase flexibility but reduce π-stacking efficiency (ΔΔG = +1.3 kcal/mol) [7].
Table 3: SAR of Pyridazine-Nicotinic Acid Hybrids
Modification Site | Group | AChE IC50 (µM) | cLogP | Metabolic Stability (% remaining) |
---|---|---|---|---|
C-4 (Pyridazine) | H | 0.26 | -0.51 | 95 |
C-4 (Pyridazine) | Cl | 0.18 | 0.10 | 85 |
C-4 (Pyridazine) | CH3 | 1.80 | 0.25 | 98 |
Carboxylic acid | CONH2 | 4.50 | -0.90 | 99 |
Data derived from cholinesterase inhibitor optimization campaigns [3] [9].
The optimal profile balances electron deficiency (for π-stacking), low steric bulk, and ionization capacity—principles validated in dual AChE/BuChE inhibitors showing submicromolar potency [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7